Sodium 4-isopropylbenzenesulfonate
Description
Significance in Contemporary Chemical Science
The primary significance of Sodium 4-isopropylbenzenesulfonate (B230318) in modern chemistry stems from its function as a hydrotrope. Hydrotropes are a class of compounds that increase the solubility of sparingly soluble organic substances in aqueous solutions. Unlike typical surfactants that form micelles, hydrotropes modify the structure of water, allowing for the solubilization of non-polar compounds. nih.gov This property is crucial in numerous applications:
Enhanced Reaction Rates: By increasing the solubility of organic reactants in aqueous media, it can facilitate more efficient and faster chemical reactions.
Industrial Formulations: It is used as a coupling agent, stabilizer, and viscosity modifier in complex liquid formulations, such as industrial cleaners and personal care products. guidechem.comoecd.org It helps to create homogenous solutions from otherwise immiscible components. oecd.org
Organic Synthesis: The compound serves as a reagent in certain organic synthesis reactions. The sulfonate group can act as a leaving group in nucleophilic substitution reactions.
Polymer Manufacturing: It is also employed as a stabilizer in the production of polymers. guidechem.com
Research has explored the hydrotropic effect of similar compounds, such as sodium p-toluenesulfonate, confirming that this effect occurs at concentrations where the hydrotrope molecules self-associate, altering the properties of the solution to accommodate surfactant molecules. nih.gov This mechanism is believed to be related to alterations in the water structure induced by the hydrotrope aggregates. nih.gov
Historical Context of Benzenesulfonate (B1194179) Derivatives Research
The study of Sodium 4-isopropylbenzenesulfonate is part of the broader history of research into benzenesulfonic acids and their derivatives, which has been a cornerstone of industrial organic chemistry. chemicalbook.com
Early Synthesis: Benzenesulfonic acid, the simplest aromatic sulfonic acid, has been known since at least the 1880s. acs.org Its synthesis via the reaction of benzene (B151609) with hot concentrated sulfuric acid represents a fundamental electrophilic aromatic substitution reaction. chemicalbook.comacs.org This process, known as aromatic sulfonation, was recognized early on as one of the most important reactions in industrial organic chemistry. wikipedia.org
Industrial Intermediates: Historically, benzenesulfonate derivatives were crucial intermediates in chemical manufacturing. For example, the alkali metal salt of benzenesulfonic acid was used in the industrial production of phenol (B47542) through a process called alkaline fusion, where the sulfonate is fused with sodium hydroxide (B78521). wikipedia.org
Development of Derivatives: Research expanded to include a wide range of substituted benzenesulfonic acids. The introduction of different functional groups onto the benzene ring, such as the isopropyl group in the case of this compound, allows for the fine-tuning of the compound's physical and chemical properties. This led to the development of derivatives with specific applications, such as detergents, dyes, and catalysts. acs.orgresearchgate.net The sulfonation of toluene (B28343) to produce p-toluenesulfonic acid is another industrially significant example, with the product used as a catalyst and in detergents. researchgate.net
The evolution of sulfonation techniques, including the use of oleum (B3057394) or sulfur trioxide to manage the reaction water and improve yields, further advanced the field, making a wide array of benzenesulfonate derivatives accessible for research and commercial use. scribd.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-propan-2-ylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.Na/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKATQBVVAZOAY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047523 | |
| Record name | Sodium 4-isopropylbenzenesulfonate | |
| Source | EPA DSSTox | |
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Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Pellets or Large Crystals, Liquid | |
| Record name | Benzene, (1-methylethyl)-, monosulfo deriv., sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15763-76-5, 32073-22-6 | |
| Record name | p-Cumenesulfonic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015763765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (1-methylethyl)-, monosulfo deriv., sodium salt (1:1) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 4-isopropylbenzenesulfonate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium p-cumenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.216 | |
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| Record name | Cumene, monosulpho derivative, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM P-CUMENESULFONATE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ696V2810 | |
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Synthetic Methodologies and Process Optimization for Sodium 4 Isopropylbenzenesulfonate
Established Synthesis Routes
The traditional and most common methods for synthesizing sodium 4-isopropylbenzenesulfonate (B230318) are well-documented and widely implemented in industrial settings.
Sulfonation of Isopropylbenzene Followed by Neutralization
The cornerstone of sodium 4-isopropylbenzenesulfonate synthesis is the sulfonation of isopropylbenzene, which is then neutralized to produce the desired sodium salt. This two-step process is a fundamental example of electrophilic aromatic substitution.
The sulfonation of isopropylbenzene is typically carried out by reacting it with a sulfonating agent, such as fuming sulfuric acid (oleum), which is a mixture of sulfuric acid and sulfur trioxide (SO₃). chemistrysteps.comnumberanalytics.com The reaction conditions are critical for achieving high yields and minimizing the formation of byproducts.
Several factors influence the rate and outcome of the sulfonation reaction:
Temperature: Higher temperatures generally accelerate the reaction but can also promote the formation of unwanted isomers and degradation products. numberanalytics.com Therefore, the reaction is often conducted at controlled temperatures.
Concentration of Sulfonating Agent: The concentration of sulfur trioxide in the oleum (B3057394) directly impacts the reaction rate. numberanalytics.com
Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting material while preventing over-sulfonation or decomposition.
A patent describes a process where the sulfonation product is aged at an elevated temperature (between 65°C and 100°C) in an aqueous medium after neutralization to ensure the stability of the final product's pH. google.com Another patented method for producing the related compound, 4-isopropylbenzenesulfonyl chloride, involves the slow addition of chlorosulfonic acid to cumene (B47948) at a controlled temperature range of 5°C to 45°C, followed by a holding period of 0.1 to 10 hours. google.com
Interactive Data Table: Illustrative Reaction Parameters for Sulfonation of Isopropylbenzene
| Parameter | Value Range | Purpose |
| Temperature | 5°C - 45°C | To control reaction rate and minimize by-products. |
| Reaction Time | 0.1 - 10 hours | To ensure complete conversion of starting material. |
| Sulfonating Agent | Fuming Sulfuric Acid (Oleum) or Chlorosulfonic Acid | To introduce the sulfonic acid group onto the benzene (B151609) ring. |
| Post-Neutralization Aging Temperature | 65°C - 100°C | To stabilize the pH of the final product. |
The sulfonation of isopropylbenzene proceeds through an electrophilic aromatic substitution (EAS) mechanism. chemistrysteps.commasterorganicchemistry.com The key steps are:
Generation of the Electrophile: The active electrophile is typically sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H. chemistrysteps.commasterorganicchemistry.comjove.com In fuming sulfuric acid, SO₃ is readily available.
Attack of the Aromatic Ring: The π-electron system of the isopropylbenzene ring acts as a nucleophile and attacks the electrophilic sulfur atom of SO₃. This step is the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. masterorganicchemistry.comlibretexts.org
Deprotonation: A weak base, such as the HSO₄⁻ ion, removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and forming 4-isopropylbenzenesulfonic acid. masterorganicchemistry.commasterorganicchemistry.com
The isopropyl group is an ortho-, para-directing activator. However, due to the steric hindrance of the bulky isopropyl group, the para-substituted product, 4-isopropylbenzenesulfonic acid, is the major product. chemistrysteps.com
Alkoxide-Mediated Synthesis from 4-Isopropylbenzenesulfonyl Chloride
An alternative, though less common, route to this compound involves the use of 4-isopropylbenzenesulfonyl chloride as a starting material. This method can offer advantages in terms of control over the final product's purity.
In this synthesis, 4-isopropylbenzenesulfonyl chloride is reacted with a sodium alkoxide, such as sodium methoxide (B1231860) or sodium ethoxide. The stoichiometry of the reactants must be carefully controlled to ensure complete conversion and to avoid the presence of unreacted starting materials or byproducts in the final product. The purity of the resulting this compound is highly dependent on the precise control of the reaction conditions and the purity of the initial 4-isopropylbenzenesulfonyl chloride.
Emerging Techniques and Innovations in Synthesis
The field of chemical synthesis is constantly evolving, with new methods being developed to improve efficiency, reduce environmental impact, and enhance product quality. While the established routes for this compound production are dominant, research into novel synthetic strategies is ongoing. These emerging techniques often focus on the use of new catalysts, alternative sulfonating agents, and more sustainable reaction conditions. researchgate.netmdpi.com Innovations in the broader field of aromatic sulfonation may also pave the way for improved synthesis of this specific compound in the future. thieme-connect.com
Catalytic Sulfonation with Heterogeneous Catalysts
The replacement of traditional homogeneous catalysts, such as concentrated sulfuric acid, with solid acid catalysts represents a significant advancement in sulfonation technology. Homogeneous processes often entail challenges related to corrosion, difficult catalyst separation, and the generation of acidic waste. researchgate.net Heterogeneous catalysts, such as zeolites and supported acids, offer advantages like easier recovery, reusability, and reduced environmental footprint. researchgate.netmdpi.com
One notable development is the use of MCM-41, a mesoporous silica (B1680970) material, as a support for sulfuric acid in the sulfonation of cumene. mdpi.com This system, termed SSA/MCM-41, functions through a reactive adsorption mechanism where gaseous cumene is passed through a bed of the catalyst. mdpi.com The process combines physical adsorption with a chemical reaction, where the anchored sulfuric acid sulfonates the cumene. mdpi.com
Research findings indicate that this method effectively produces 4-isopropylbenzenesulfonic acid, the direct precursor to this compound. mdpi.com The optimal performance of the SSA/MCM-41 catalyst was observed within a specific temperature range, demonstrating high efficiency in converting cumene. mdpi.com The primary products identified from this reaction were 4-isopropylbenzenesulfonic acid and a secondary product, 4,4'-sulfonyl bis(isopropyl-benzene). mdpi.com
| Parameter | Value |
|---|---|
| Catalyst | Sulfuric Acid on MCM-41 (SSA/MCM-41) |
| Optimal Reaction Temperature | 160 °C |
| Reactive Temperature Range | 120–170 °C |
| Inlet Cumene Concentration (Cin) | 9.2 mg L−1 |
| Bed Height (h) | 14.3 mm |
| Flow Rate (v) | 25 mL min−1 |
| Adsorption Capacity (QB,th) | 324.50 mg g−1 |
| Primary Product | 4-isopropylbenzenesulfonic acid |
The use of zeolite catalysts, such as the MCM-22 family, has also revolutionized the related production of cumene itself, replacing older, more corrosive technologies and setting new standards for product purity and process efficiency. exxonmobilchemical.com While widely applied in alkylation, the principles of shape selectivity and high acidity of zeolites like Beta, Mordenite, and ZSM-5 hold promise for their application in direct, clean sulfonation processes. researchgate.netyoutube.com
Microwave-Assisted Synthesis Enhancements
Microwave-assisted synthesis has emerged as a powerful tool for process intensification in organic chemistry, offering significant advantages over conventional heating methods. For the synthesis of sodium sulfonates, microwave irradiation can dramatically reduce reaction times and, in some cases, enhance chemical yields.
Conventional methods for synthesizing sodium sulfonates, such as the reaction of alkyl or aryl bromides with sodium sulfite, often require prolonged periods of heating under reflux, sometimes lasting for many hours. In contrast, microwave-assisted procedures can achieve the desired conversion in a matter of minutes. This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to efficient and uniform energy transfer. chemithon.com
A comparative study on the synthesis of various sodium sulfonates from their corresponding bromides highlights the efficiency of microwave heating. For instance, the conversion of 4-phenoxybutyl bromide to the intermediate for sodium 4-phenoxybutylsulfonate required 24 hours of conventional heating to achieve a 58% yield of the subsequent sulfonyl chloride. The same reaction under microwave irradiation at 160°C was completed in just 15 minutes, affording a 62% yield.
| Starting Material | Heating Method | Reaction Time | Yield (%) |
|---|---|---|---|
| 4-Bromo-1-(4-benzyloxyphenyl)butane | Conventional (Oil Bath) | 24 h | 37 |
| Microwave (160°C) | 15 min | 50 | |
| 4-Phenoxybutyl bromide | Conventional (Oil Bath) | 24 h | 58 |
| Microwave (160°C) | 15 min | 62 |
The optimal conditions for this microwave-assisted sulfonation involved using a mixture of solvents such as THF:EtOH:H₂O. This enhancement in reaction speed and efficiency makes microwave-assisted synthesis an attractive and sustainable alternative for producing this compound and related compounds.
Electrochemical Synthesis Approaches for Arylsulfonyl Esters (General Context)
Electrochemical synthesis offers a unique and environmentally friendly pathway for the formation of various organic compounds, including arylsulfonyl esters. These methods avoid the need for harsh oxidants or catalysts by using electrical current to drive chemical reactions.
A general approach for synthesizing sulfonic esters involves the electrochemical oxidation of sulfonyl hydrazides. mdpi.com In this process, sulfonyl radicals are generated through electro-oxidation. These highly reactive intermediates can then couple with alkyl or alkoxy radicals to yield the desired ester products. mdpi.com The reaction can be finely tuned by controlling the experimental parameters. For instance, conducting the electrolysis at a constant current of 15 mA in an alkyl alcohol solvent favors the exclusive formation of alkyl sulfonic esters. mdpi.com
Electrosynthesis can be carried out in two primary modes: galvanostatic, where a constant current is applied, and potentiostatic, where a constant potential is maintained at the working electrode. The choice of method depends on the specific requirements of the reaction.
Other electrochemical strategies for forming related C-S bonds, such as in aryl sulfones, involve the coupling of organoboronic acids with sodium arylsulfinate salts. This method proceeds efficiently at room temperature under catalyst- and additive-free conditions, showcasing the clean nature of electrochemical synthesis. mdpi.com These approaches provide a general framework that could be adapted for the synthesis of arylsulfonyl compounds, highlighting the potential of electro-organic chemistry in creating valuable sulfonated products.
Chemical Reactivity and Mechanistic Investigations of Sodium 4 Isopropylbenzenesulfonate
Types of Chemical Transformations
Sodium 4-isopropylbenzenesulfonate (B230318) participates in a range of chemical reactions, primarily centered around the reactivity of its sulfonate functional group and the attached alkyl side chain. These transformations include nucleophilic substitution, oxidation, and reduction processes, each leading to a diverse array of products.
Nucleophilic Substitution Reactions of the Sulfonate Group
The sulfonate group of sodium 4-isopropylbenzenesulfonate can be displaced by various nucleophiles, a reaction of significant interest in organic synthesis. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism or a nucleophilic displacement at the sulfur atom.
Under basic conditions, the sulfonate group can be displaced by strong nucleophiles. For instance, reaction with ammonia (B1221849) at elevated temperatures and pressures yields 4-isopropylaniline. Similarly, treatment with sodium methoxide (B1231860) in methanol (B129727) leads to the formation of 4-isopropylanisole. The efficiency of these reactions is influenced by the nature of the nucleophile and the reaction conditions.
Table 1: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent | Product | Yield (%) | Conditions |
| Ammonia | Aqueous NH₃ | 4-Isopropylaniline | 65-72 | 180°C, High Pressure |
| Methoxide | Sodium Methoxide | 4-Isopropylanisole | 58-63 | Methanol, Reflux |
The reactivity of aryl sulfonates in nucleophilic substitution reactions is complex and can involve competitive pathways, including S-O bond cleavage and C-O bond cleavage, depending on the substituents on the aromatic ring, the nucleophile, and the solvent.
Oxidation and Reduction Pathways
The isopropyl group and the aromatic ring of this compound are susceptible to oxidation under various conditions. The isopropyl group, a secondary alkyl chain, can be oxidized to a secondary alcohol and further to a ketone. For example, oxidation of cumene (B47948) (isopropylbenzene), the parent hydrocarbon of this compound, with air or oxygen can yield cumene hydroperoxide, which can then be converted to phenol (B47542) and acetone (B3395972) in the widely used cumene process. chemguide.co.uknih.gov The oxidation of the isopropyl group attached to a benzene (B151609) ring can also be achieved using strong oxidizing agents like potassium permanganate (B83412) under basic conditions, which typically leads to the formation of a carboxyl group. reddit.com
The aromatic ring itself can be oxidized. A notable example is the oxidation by ferrate(VI) ([FeO₄]²⁻), a powerful oxidizing agent. guidechem.commasterorganicchemistry.com This reaction proceeds via a specific mechanistic pathway, which will be discussed in detail in section 3.2.
Reduction of the sulfonate group in aryl sulfonates to the corresponding thiol or disulfide is a known transformation, often requiring strong reducing agents. While specific studies on the reduction of this compound are not extensively detailed in the provided search results, general methods for the reduction of aryl sulfonates involve reagents like lithium aluminum hydride or other metal hydrides. The reduction of nitroarenes in the presence of sulfinates to form sulfonamides is another related reductive coupling reaction. youtube.comsigmaaldrich.com
Reaction Kinetics and Mechanisms
The study of reaction kinetics and mechanisms provides a deeper understanding of the chemical transformations of this compound. In particular, its oxidation has been the subject of detailed mechanistic investigations.
Hydrogen Atom Transfer (HAT) Mechanisms in Oxidation Reactions (e.g., with Ferrate(VI))
The oxidation of 4-alkylbenzenesulfonates, including this compound, by ferrate(VI) in aqueous solutions has been shown to proceed via a Hydrogen Atom Transfer (HAT) mechanism. nih.govguidechem.commasterorganicchemistry.com In this process, a hydrogen atom is transferred from the alkyl group of the benzenesulfonate (B1194179) to the ferrate(VI) species.
Kinetic studies have revealed that the reaction is first order with respect to both ferrate and the 4-alkylbenzenesulfonate. guidechem.commasterorganicchemistry.com The protonated form of ferrate(VI), [Fe(O)₃(OH)]⁻, is significantly more reactive than the deprotonated form, [FeO₄]²⁻. guidechem.commasterorganicchemistry.com
Table 2: Second-Order Rate Constants for the Oxidation of this compound by Ferrate(VI) Species at 25 °C
| Ferrate(VI) Species | Second-Order Rate Constant (M⁻¹s⁻¹) |
| [Fe(O)₃(OH)]⁻ | (5.86 ± 0.08) × 10⁻¹ |
| [FeO₄]²⁻ | (4.11 ± 1.50) × 10⁻³ |
The proposal of a HAT mechanism is supported by several pieces of evidence, including a moderate primary kinetic isotope effect (KIE) observed in the oxidation of related alkylbenzenesulfonates and the trapping of alkyl radicals. guidechem.commasterorganicchemistry.com
Radical Intermediates in Oxidative Processes
The involvement of radical intermediates is a key feature of the oxidative degradation of this compound, particularly in reactions following a HAT mechanism. In the oxidation by ferrate(VI), the initial hydrogen atom transfer from the isopropyl group generates an alkyl radical. guidechem.commasterorganicchemistry.com The formation of these radical intermediates has been confirmed by trapping experiments. guidechem.commasterorganicchemistry.com
Radical intermediates are also central to other oxidative processes. For instance, the oxidation of aldehydes catalyzed by N-heterocyclic carbenes can proceed through radical pathways. youtube.comlibretexts.org While not directly studying this compound, this research highlights the importance of radical intermediates in the oxidation of organic molecules. The stability and reactivity of these radical intermediates are crucial in determining the final products of the reaction. nih.gov
Reactivity in Diverse Chemical Environments
The reactivity of this compound is significantly influenced by the surrounding chemical environment, including the solvent and the presence of acids or bases.
The polarity and protic nature of the solvent play a critical role in reactions involving ionic species. In nucleophilic substitution reactions, polar aprotic solvents are generally favored for SN2 reactions as they can dissolve the nucleophile without strongly solvating and deactivating it. libretexts.org Conversely, polar protic solvents can stabilize carbocation intermediates, favoring SN1 type reactions, but can also hinder strong nucleophiles through hydrogen bonding. libretexts.org Therefore, the choice of solvent can direct the reaction pathway of this compound in nucleophilic substitutions.
The stability of the sulfonate group is dependent on the pH of the medium. Aryl sulfonic acids can undergo desulfonation, the reverse of sulfonation, under certain conditions. This reaction is typically promoted by heating in dilute aqueous acid. wikipedia.org The fusion of sodium benzenesulfonate with sodium hydroxide (B78521) at high temperatures leads to the formation of sodium phenoxide, which upon acidification yields phenol. doubtnut.com This demonstrates the reactivity of the sulfonate group under strongly basic conditions as well.
The thermal stability of this compound is also a relevant factor in its reactivity. While generally stable, decomposition can occur at elevated temperatures. The presence of different counterions can affect thermal stability, with ammonium (B1175870) salts generally being less thermally stable than their sodium counterparts.
Advanced Spectroscopic and Analytical Characterization of Sodium 4 Isopropylbenzenesulfonate
Chromatographic Techniques for Purity Assessment
Chromatography is fundamental to determining the purity of Sodium 4-isopropylbenzenesulfonate (B230318), separating it from potential impurities such as isomers, starting materials, and by-products from the synthesis process.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of Sodium 4-isopropylbenzenesulfonate. Given the compound's aromatic ring, which acts as a chromophore, reverse-phase HPLC (RP-HPLC) coupled with an ultraviolet (UV) detector is highly effective. nih.govmdpi.com In this setup, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net
The method effectively separates this compound from common process-related impurities. These can include unreacted starting materials like isopropylbenzene (cumene), and isomeric by-products such as sodium 2-isopropylbenzenesulfonate and sodium 3-isopropylbenzenesulfonate, which may form during the sulfonation of cumene (B47948). The high sensitivity of UV detection allows for the quantification of these impurities even at low levels. waters.com For sulfonated compounds that lack a strong UV chromophore, alternative methods like ion-pair chromatography with indirect photometric detection (IPD) can be employed. researchgate.netnih.gov
| Parameter | Typical Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with optional buffer like ammonium (B1175870) acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at ~220-260 nm |
| Column Temperature | 25-40 °C |
| Injection Volume | 10-20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separation and identification, but its direct application to this compound is challenging. As a salt, the compound has a negligible vapor pressure and is thermally labile, making it unsuitable for direct GC analysis. researchgate.net Therefore, a chemical derivatization step is required to convert the non-volatile salt into a volatile derivative that can traverse the GC column. chromforum.orgacs.org
Common derivatization strategies involve converting the sulfonic acid salt into a more volatile species, such as a sulfonyl chloride or a methyl ester. researchgate.netchromforum.org For instance, reaction with reagents like thionyl chloride can produce the corresponding sulfonyl chloride. researchgate.net Alternatively, methylation agents such as trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) or trimethyloxonium (B1219515) tetrafluoroborate (B81430) can be used to form the methyl ester of the sulfonic acid. mdpi.comosti.govnih.gov Once derivatized, the sample can be injected into the GC-MS system, where the components are separated based on their boiling points and retention times, and the mass spectrometer provides definitive structural information for impurity identification.
| Step | Description |
|---|---|
| 1. Sample Preparation | The this compound sample is dried to remove water. |
| 2. Derivatization | The sample is reacted with a derivatizing agent (e.g., thionyl chloride or a methylating agent) to form a volatile derivative. |
| 3. GC Separation | The derivatized sample is injected into the GC, equipped with a capillary column (e.g., DB-5 or similar). A temperature program is used to separate the components. |
| 4. MS Detection | Eluted components enter the mass spectrometer, are ionized (typically by Electron Ionization - EI), and the resulting mass spectrum is used for identification. |
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. Each method probes different aspects of the molecule's constitution, providing a complete structural picture.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a definitive tool for the structural elucidation of this compound. The ¹H NMR spectrum provides precise information about the number of different types of protons, their chemical environments, and their proximity to other protons.
The spectrum for this compound is expected to show distinct signals corresponding to the isopropyl group and the aromatic protons.
Isopropyl Group: The six methyl (CH₃) protons are chemically equivalent and appear as a doublet due to coupling with the single methine (CH) proton. The methine proton, in turn, is split into a septet by the six adjacent methyl protons. docbrown.info This characteristic doublet-septet pattern is a clear indicator of an isopropyl group. blogspot.comdocbrown.info
Aromatic Protons: The benzene (B151609) ring is para-substituted, leading to a symmetrical pattern often described as an AA'BB' system, which typically appears as two distinct doublets. The two protons ortho to the isopropyl group will have a different chemical shift from the two protons ortho to the sulfonate group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.2 | Doublet | 6H | Isopropyl -CH(CH₃)₂ |
| ~2.9 | Septet | 1H | Isopropyl -CH(CH₃)₂ |
| ~7.4 | Doublet | 2H | Aromatic protons ortho to the isopropyl group |
| ~7.8 | Doublet | 2H | Aromatic protons ortho to the sulfonate group |
Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the sulfonate group, the substituted aromatic ring, and the aliphatic isopropyl group.
Key absorption bands include:
Sulfonate Group (SO₃⁻): Strong, characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds are prominent. blogspot.comresearchgate.net
Aromatic Ring: Bands corresponding to C=C stretching within the ring and C-H stretching of the aromatic protons are observed. researchgate.net Out-of-plane C-H bending vibrations can indicate the 1,4-disubstitution pattern.
Isopropyl Group: Aliphatic C-H stretching and bending vibrations from the methyl and methine groups are also present. nih.gov
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2970-2870 | C-H Stretch | Isopropyl Group |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| 1250-1140 | Asymmetric S=O Stretch | Sulfonate (R-SO₃⁻) researchgate.net |
| 1070-1030 | Symmetric S=O Stretch | Sulfonate (R-SO₃⁻) researchgate.net |
| ~840 | C-H Out-of-Plane Bend | 1,4-Disubstituted Ring |
UV-Visible (UV-Vis) spectrophotometry is a valuable tool for studying the kinetics of chemical reactions, including the sulfonation of aromatic compounds like isopropylbenzene to form 4-isopropylbenzenesulfonic acid. kpi.uaresearchgate.net The principle relies on the difference in UV absorbance between the reactant and the product. thermofisher.com
Aromatic hydrocarbons and their sulfonated derivatives absorb UV light, but their absorption spectra (absorbance vs. wavelength) are distinct. kpi.ua To monitor the sulfonation reaction, a specific wavelength is chosen where the difference in absorbance between the starting material (e.g., isopropylbenzene) and the product (4-isopropylbenzenesulfonic acid) is significant. sctunisie.org The reaction is initiated, and the absorbance at this chosen wavelength is measured over time using a kinetic scan. youtube.com The change in absorbance is directly proportional to the change in the concentration of the product being formed or the reactant being consumed. This allows for the determination of the reaction rate and the investigation of how factors like temperature and reactant concentration affect the kinetics of the sulfonation process. kpi.uanih.gov
| Parameter | Description |
|---|---|
| Principle | Monitoring the change in absorbance at a fixed wavelength over time as the reactant (aromatic hydrocarbon) is converted to the product (sulfonic acid). thermofisher.com |
| Procedure | 1. Obtain full UV-Vis spectra of the reactant and product to identify a suitable monitoring wavelength (λmax). 2. Mix reactants in a cuvette inside the spectrophotometer. 3. Record absorbance at λmax at regular time intervals. |
| Data Analysis | The plot of absorbance vs. time is used to determine the initial reaction rate. This data can be used to calculate the rate constant (k) and the order of the reaction. sctunisie.org |
| Application | Studying the rate of formation of 4-isopropylbenzenesulfonic acid from isopropylbenzene. researchgate.net |
Raman Spectrometry (General Context for Sulfonates)
Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the compound under investigation. nih.gov It is particularly useful for analyzing aromatic and sulfonate-containing compounds, often complementing infrared (IR) spectroscopy. A vibrational transition is Raman active if the polarizability of the molecule changes during the vibration. nih.gov
In the context of aryl sulfonates like this compound, several characteristic Raman bands can be identified:
Aromatic Ring Vibrations: The benzene ring gives rise to several prominent peaks. The aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring are observed near 1600 cm⁻¹. These signals, particularly the C=C stretch, are often significantly more prominent in Raman spectra than in IR spectra, which is advantageous for analysis in aqueous solutions where water absorption can obscure IR signals.
Substitution Pattern: The substitution pattern on the benzene ring can also be discerned. For para-disubstituted benzene rings, such as in this compound, a characteristic band can be observed near 620 cm⁻¹.
Sulfonate Group Vibrations: The sulfonate group (-SO₃⁻) has distinct vibrational modes. The symmetric and asymmetric S=O stretching vibrations are key identifiers. These are typically found in the region of 1000-1200 cm⁻¹. For instance, studies on related sulfonated polymers have identified characteristic sulfonate group peaks around 1002 cm⁻¹ and 1026 cm⁻¹. nih.govnih.gov The C-S stretching vibration also provides a useful signal for confirming the presence of the sulfonate moiety attached to the carbon framework.
The table below summarizes the key Raman vibrational modes relevant for the characterization of aryl sulfonates.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Group |
| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |
| Aromatic C=C Stretch | ~1600 | Benzene Ring |
| Sulfonate (SO₃⁻) Symmetric/Asymmetric Stretch | 1000 - 1200 | Sulfonate Group |
| Para-substitution Ring Mode | ~620 | Para-disubstituted Benzene Ring |
| C-S Stretch | Below 1000 | Carbon-Sulfur Bond |
This table is generated based on general spectroscopic data for aryl sulfonates and may not represent the exact peak positions for this compound.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This experimental data is then compared against the theoretical elemental composition calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its stoichiometry.
For this compound, the established molecular formula is C₉H₁₁NaO₃S. nih.govchemscene.com Based on this formula, the molecular weight is calculated to be approximately 222.24 g/mol . chemscene.com
The theoretical elemental composition can be calculated as follows:
Carbon (C): (9 × 12.011 g/mol ) / 222.24 g/mol × 100% = 48.64%
Hydrogen (H): (11 × 1.008 g/mol ) / 222.24 g/mol × 100% = 4.99%
Sodium (Na): (1 × 22.990 g/mol ) / 222.24 g/mol × 100% = 10.34%
Oxygen (O): (3 × 15.999 g/mol ) / 222.24 g/mol × 100% = 21.60%
Sulfur (S): (1 × 32.065 g/mol ) / 222.24 g/mol × 100% = 14.43%
In a laboratory setting, a sample of this compound would be analyzed using an elemental analyzer, typically through combustion analysis. The resulting experimental percentages for Carbon, Hydrogen, and Sulfur would be compared to the theoretical values listed in the table below. A deviation of less than ±0.4% is generally considered acceptable for confirming the stoichiometric purity of the compound.
| Element | Theoretical Mass Percentage (%) | Experimental Mass Percentage (%) |
| Carbon (C) | 48.64 | To be determined experimentally |
| Hydrogen (H) | 4.99 | To be determined experimentally |
| Sodium (Na) | 10.34 | To be determined experimentally |
| Oxygen (O) | 21.60 | To be determined experimentally |
| Sulfur (S) | 14.43 | To be determined experimentally |
Applications in Advanced Chemical Systems and Research
Role in Organic Synthesis as a Reagent
In the realm of organic synthesis, Sodium 4-isopropylbenzenesulfonate (B230318) serves as a valuable reagent, primarily due to the reactivity of its sulfonate group.
The compound is a key precursor in the synthesis of various substituted benzene (B151609) derivatives. The sulfonate group (-SO₃⁻) is an effective leaving group and can be displaced by a range of nucleophiles through nucleophilic substitution reactions. This allows for the introduction of different functional groups onto the isopropylbenzene scaffold. For instance, reactions with nucleophiles such as hydroxides or amines can yield substituted products like 4-isopropylaniline. The conditions for these reactions can be controlled to achieve desired products with reasonable yields.
Table 1: Examples of Nucleophilic Substitution Reactions
| Substrate | Nucleophile | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| Sodium 4-isopropylbenzenesulfonate | NH₃ | 4-Isopropylaniline | 65–72 | 80°C, aqueous NH₃ |
| This compound | CH₃O⁻ | 4-Isopropylanisole | 58–63 | Methanol (B129727), reflux |
This table presents examples of nucleophilic substitution reactions using this compound to form different substituted benzene derivatives, based on data from research findings.
The ability to act as a versatile intermediate makes this compound valuable in the synthesis of new chemical entities. It is used as an intermediate in the production of certain pharmaceuticals and can act as a catalyst in specific chemical reactions, further broadening its utility in synthetic chemistry. guidechem.com Its role as a building block facilitates the creation of more complex molecules for various research and industrial applications.
Catalytic Applications and Systems
This compound can function as a component in catalytic systems, particularly in phase-transfer catalysis (PTC). princeton.eduias.ac.in PTC is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, such as an organic phase and an aqueous phase. mdpi.com The phase-transfer catalyst transports a reactant from one phase into the other, where the reaction can proceed at a much faster rate. princeton.edu
This method eliminates the need for expensive and often hazardous anhydrous solvents and allows for the use of inexpensive bases like sodium hydroxide (B78521). princeton.eduphasetransfer.com The enhancement in reaction rate can be dramatic. For example, a substitution reaction between 1-chlorooctane (B87089) (organic phase) and sodium cyanide (aqueous phase) shows no reaction even after days of heating. However, the addition of a catalytic amount of a phase-transfer agent can lead to a near 100% yield in just a few hours. princeton.edu The role of a compound like this compound in such a system relates to its surfactant properties, which can influence the interfacial area between the phases, a critical factor in PTC reaction kinetics. princeton.edu
Table 3: Illustrative Example of Phase-Transfer Catalysis Efficacy
| Condition | Reaction Time | Product Yield |
| Without Catalyst | 1-2 days | No Reaction |
| With Phase-Transfer Catalyst | 2-3 hours | ~100% |
This table demonstrates the significant enhancement in reaction rate and yield achievable with phase-transfer catalysis, a field where this compound can be applied. Data sourced from a general example of PTC. princeton.edu
While specific novel catalytic systems incorporating this compound are not widely documented in available literature, its properties are relevant to the development of such systems. For instance, in asymmetric PTC, chiral catalysts are used to produce enantiomerically enriched products. The efficiency of these complex systems relies on the precise interactions within the ion pairs formed. The surfactant nature of compounds like this compound could be explored to modify the reaction environment at the interface, potentially influencing the selectivity and efficiency of these advanced catalytic processes. mdpi.com
Contribution to Materials Science and Polymer Research
In the field of materials science, this compound serves as an important model compound for research into polymer electrolyte membranes (PEMs), which are the core component of certain types of fuel cells. nih.govnih.govresearchgate.net These membranes are typically made from sulfonated polymers, such as sulfonated polystyrene or sulfonated polyimides. orientjchem.orgeconstor.eu The sulfonic acid groups (-SO₃H) attached to the polymer backbone are essential for proton conduction, which is the fundamental process of electricity generation in these fuel cells. mdpi.com
The long-term durability of these membranes is a critical challenge, as they are susceptible to chemical degradation from radical species formed during fuel cell operation. researchgate.netmdpi.com This degradation can lead to the loss of sulfonic acid groups (desulfonation) and polymer chain cleavage, ultimately causing membrane failure. nih.gov Researchers use simpler, small-molecule compounds that mimic the structure of the polymer's repeating units to study these degradation mechanisms in detail.
This compound is an excellent model compound for these studies because it contains the key phenyl sulfonate group. Research using such model compounds has established that desulfonation is a primary degradation pathway for these materials. nih.govnih.gov Furthermore, studies on the synthesis of sulfonated polymer membranes have shown a direct correlation between the degree of sulfonation and the membrane's performance characteristics, such as ion-exchange capacity (IEC) and proton conductivity.
Table 4: Properties of Sulfonated Polystyrene Membranes vs. Sulfonation Time
| Sulfonation Time (hours) | Ion-Exchange Capacity (IEC) (mmol/g) | Proton Conductivity (S/cm) |
| 1 | Not Reported | Not Reported |
| 2 | 2.857 | Not Reported |
| 3 | Not Reported | 8.8 x 10⁻⁴ |
| 4 | Not Reported | Not Reported |
This table illustrates the impact of the sulfonation process on key properties of a polymer electrolyte membrane, a system for which this compound serves as a critical model compound. Data sourced from a study on sulfonated electrospun polystyrene membranes. econstor.eu
Potential as a Cross-linking Agent for Ester Compounds (Related Derivatives)
This compound, a compound known for its hydrotropic and surfactant properties, has been a subject of scientific inquiry for its potential applications beyond its traditional uses. One area of limited exploration is its role as a potential cross-linking agent for ester compounds and their derivatives. Cross-linking is a critical process in polymer chemistry that involves the formation of chemical bonds between polymer chains, leading to the creation of a three-dimensional network. This modification significantly enhances the mechanical, thermal, and chemical properties of the resulting material.
While direct and extensive research on this compound as a primary cross-linking agent for simple ester compounds is not widely documented in publicly available scientific literature, its chemical structure suggests a potential, albeit indirect, role in modifying polyester (B1180765) networks. The presence of the sulfonate group, a strong acid moiety when in its acid form, can catalyze esterification and transesterification reactions. These reactions are fundamental to the synthesis and modification of polyesters.
In the context of polyester synthesis, aromatic sulfonate compounds, which are chemically related to this compound, have been utilized as comonomers to introduce ionic groups into the polymer backbone. This incorporation of sulfonate groups can influence the polymer's properties, such as its dyeability, hydrophilicity, and thermal characteristics. For instance, the introduction of sodium sulfonate groups can create sites for ionic cross-linking if a suitable multivalent cation is introduced, or it can alter the intermolecular forces within the polymer matrix.
Theoretically, under specific reaction conditions, the aromatic ring of this compound could potentially undergo electrophilic substitution reactions with reactive sites on polyester chains, although this is less probable than its function as an ionic modifier or a catalyst. A more plausible scenario for inducing cross-linking would involve the transformation of the sulfonate group into a more reactive intermediate, such as a sulfonyl chloride, which could then react with hydroxyl or other functional groups present on the ester polymer chains. However, this would represent a multi-step chemical modification rather than a direct cross-linking application of the sodium salt itself.
It is important to distinguish the potential catalytic role of the corresponding sulfonic acid (4-isopropylbenzenesulfonic acid) in promoting cross-linking reactions from the direct participation of the sodium salt as a cross-linking bridge. The sodium salt is generally less reactive for direct covalent bond formation compared to its acid or activated halide counterparts.
Environmental Fate, Degradation Pathways, and Ecotoxicological Research
Biodegradation Studies
The environmental persistence of a chemical is largely determined by its susceptibility to biodegradation. Studies on sodium 4-isopropylbenzenesulfonate (B230318) and related compounds have shed light on its degradation potential in various environmental compartments.
Aerobic Biodegradation in Water and Sediment Environments
Sodium 4-isopropylbenzenesulfonate is considered to be readily biodegradable under aerobic conditions. nih.gov This classification is supported by studies following the Organisation for Economic Co-operation and Development (OECD) guidelines. For instance, in a study analogous to the OECD 301A DOC Die Away test, a similar compound, sodium undecylbenzenesulfonate, demonstrated 94% removal after 28 days, reaching the threshold for ready biodegradability within 10 days of the onset of degradation.
The biodegradation of alkylbenzene sulfonates, a class of compounds to which this compound belongs, generally proceeds through a well-established aerobic pathway. industrialchemicals.gov.auasm.orgasm.org This process is initiated by the terminal oxidation of the alkyl chain (ω-oxidation), followed by the shortening of the chain through β-oxidation. industrialchemicals.gov.au This initial degradation leads to the formation of sulfophenyl carboxylates (SPCs). hydrobiology.com Subsequently, the aromatic ring is cleaved, and the sulfonate group is removed (desulfonation), ultimately leading to the complete mineralization of the compound to carbon dioxide, water, and inorganic salts. asm.orgasm.org Bacterial communities, particularly those from the genera Alcaligenes and Pseudomonas, have been identified as key players in the degradation of these surfactants in coastal seawater. asm.orgasm.org
While the primary degradation pathway is aerobic, studies have also identified an anaerobic degradation pathway for LAS in sulfate-reducing marine sediments. This pathway is initiated by the addition of fumarate (B1241708) to the alkyl chain.
Resistance to Chemical and Biochemical Oxidation Under Specific Conditions
While readily biodegradable, the resistance of alkylbenzene sulfonates to chemical oxidation has been investigated under specific conditions. One study examined the chemical oxidation of alkylbenzene sulfonates using potassium permanganate (B83412). The results indicated that potassium permanganate could significantly reduce the concentration of alkylbenzene sulfonates in deionized water at a pH of 8.5. mst.edu The rate of oxidation was rapid, with a substantial portion of the removal occurring within the first half-hour of contact. mst.edu A dosage of 2.5 mg/L of potassium permanganate was found to be the most effective in reducing the surfactant concentration. mst.edu
Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, are known to be effective in degrading a wide range of recalcitrant organic compounds. mdpi.com These processes, including ozonation and Fenton's reagent, have been shown to be effective in treating wastewater containing surfactants. While specific studies on the resistance of this compound to AOPs are limited, the general effectiveness of these technologies on similar surfactant compounds suggests a low resistance to such advanced oxidative treatments.
Removal in Wastewater Treatment Processes
Wastewater treatment plants (WWTPs) are the primary barrier preventing the entry of household and industrial chemicals into the aquatic environment. The efficiency of these plants in removing this compound is therefore a critical factor in its environmental risk assessment.
Efficiency in Conventional Wastewater Treatment Plants (Activated Sludge)
Conventional activated sludge (CAS) systems are the most common form of biological wastewater treatment. These systems have demonstrated high efficiency in removing linear alkylbenzene sulfonates (LAS), a proxy for this compound. Monitoring studies of WWTPs have reported LAS removal efficiencies of 80-90% and higher. industrialchemicals.gov.au In some cases, removal efficiencies can exceed 98%. Primary treatment alone can remove up to 40% of LAS, likely through adsorption to sludge. industrialchemicals.gov.au
The removal of LAS in activated sludge systems is primarily attributed to biodegradation rather than just sorption to the sludge biomass. This is supported by the detection of biological breakdown metabolites and the respirometric response of the sludge microorganisms upon addition of LAS.
Comparison with Advanced Wastewater Treatment Systems
Advanced wastewater treatment systems, such as Membrane Bioreactors (MBRs), offer an alternative to conventional activated sludge processes. MBRs combine biological treatment with membrane filtration, resulting in a higher quality effluent with almost 100% removal of suspended solids.
Ecotoxicity Assessments
Understanding the ecotoxicity of this compound is essential for assessing its potential risk to aquatic ecosystems. As a hydrotrope, its toxicity has been evaluated as part of a broader assessment of this class of chemicals. nih.gov
An environmental risk assessment of hydrotropes conducted under the OECD Screening Information Data Sets (SIDS) program concluded that these substances are not persistent or bioaccumulative in the environment. nih.gov The assessment, which considered various environmental release scenarios, found that aquatic hazard levels are not expected to be reached under normal conditions of manufacture and consumer use. nih.gov
The ecotoxicity of alkylbenzene sulfonates has been studied across different trophic levels. The following table summarizes some of the available acute toxicity data for compounds structurally related to this compound.
| Test Organism | Compound | Endpoint | Value (mg/L) | Source |
| Ceriodaphnia dubia (cladoceran) | Sodium sulfate (B86663) | Acute | - | nih.gov |
| Chironomus dilutus (midge) | Sodium sulfate | Acute | - | nih.gov |
| Lampsilis abrupta (mussel) | Sodium sulfate | Acute | - | nih.gov |
| Pimephales promelas (fathead minnow) | Sodium sulfate | Acute | - | nih.gov |
It is important to note that the toxicity of surfactants can be influenced by environmental factors such as water hardness and the presence of other ions. For example, the toxicity of sulfate to fathead minnows was found to be reduced by an increase in potassium concentration in the water. nih.gov Chronic toxicity studies on rats have also been conducted for sodium alkylbenzene sulfonate. nih.gov
Acute Toxicity Studies on Aquatic Organisms (Fish, Daphnia, Green Algae)
The acute toxicity of this compound has been evaluated for key aquatic organisms representing different trophic levels: fish, aquatic invertebrates (Daphnia), and algae. These studies are essential for understanding the short-term effects of the compound in aquatic ecosystems.
Fish: Acute toxicity testing on the fish species Oncorhynchus mykiss (rainbow trout) in a static test system revealed a 96-hour median lethal concentration (LC50) of greater than 100 mg/L kaercher-media.comkaercher-media.com. The LC50 is the concentration of a chemical that is lethal to 50% of the test organisms within the specified time frame.
Daphnia: For the aquatic invertebrate Daphnia magna, a common model organism, the 48-hour median effective concentration (EC50) was determined to be 107.3 mg/L europa.eu. The EC50 represents the concentration at which 50% of the daphnids exhibit an adverse effect, typically immobilization.
Green Algae: The acute toxicity to green algae was assessed using the species Raphidocelis subcapitata (formerly known as Pseudokirchneriella subcapitata). The 72-hour EC50, based on growth rate inhibition, was found to be greater than 100 mg/L in a static test conducted in accordance with OECD Test Guideline 201 tennantsdistribution.com.
The following table summarizes the acute aquatic toxicity data for this compound.
Table 1: Acute Aquatic Toxicity of this compound
| Test Organism | Species | Duration | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|---|
| Fish | Oncorhynchus mykiss | 96 hours | LC50 | >100 | kaercher-media.comkaercher-media.com |
| Invertebrate | Daphnia magna | 48 hours | EC50 | 107.3 | europa.eu |
| Green Algae | Raphidocelis subcapitata | 72 hours | EC50 | >100 | tennantsdistribution.com |
Predicted No Effect Concentration (PNEC) Determination
The Predicted No Effect Concentration (PNEC) is an estimated concentration of a substance in the environment below which adverse effects are not expected to occur. It is a key value in environmental risk assessment. The PNEC for the aquatic environment is typically derived from the lowest available acute or chronic toxicity data by applying an assessment factor.
For this compound, the most sensitive organism in acute toxicity tests was determined to be Daphnia magna, with a 48-hour EC50 of 107.3 mg/L europa.eu. Based on the European Chemicals Agency (ECHA) guidance, which recommends the use of an assessment factor of 1000 when only short-term toxicity data for three trophic levels are available, the PNEC for freshwater has been calculated europa.eu.
The calculation is as follows: PNEC = Lowest acute toxicity value / Assessment Factor PNEC = 107.3 mg/L / 1000 PNEC = 0.107 mg/L
Therefore, the PNEC for this compound in freshwater is established at 0.107 mg/L europa.eu. This value is considered protective for aquatic ecosystems against potential adverse effects from short-term exposure. For comparison, a PNEC for the general category of hydrotropes in household laundry and cleaning products was found to be 0.23 mg a.i./L .
Table 2: Predicted No Effect Concentration (PNEC) for this compound in Freshwater
| Basis for PNEC | Lowest Acute Toxicity Value (EC50) | Assessment Factor | PNEC (mg/L) | Reference |
|---|---|---|---|---|
| Daphnia magna | 107.3 mg/L | 1000 | 0.107 | europa.eu |
Computational Chemistry and Modeling Studies
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a cornerstone for understanding the complex intermolecular interactions of surfactants and hydrotropes like sodium 4-isopropylbenzenesulfonate (B230318) in aqueous solutions. These simulations model the movement of individual atoms and molecules over time, providing a dynamic picture of processes such as self-aggregation and interaction with other species.
While specific MD studies on sodium 4-isopropylbenzenesulfonate are not extensively documented in publicly available literature, significant insights can be drawn from simulations of its close structural analog, sodium cumene (B47948) sulfonate (SCS). nih.gov Classical MD simulations of aqueous SCS solutions at various concentrations and temperatures have revealed the fundamental mechanisms driving its hydrotropic behavior. nih.gov
Key Research Findings from Analog Simulations:
Self-Aggregation: MD simulations demonstrate that molecules like SCS self-assemble into aggregates in aqueous solutions. nih.gov This aggregation is primarily driven by hydrophobic interactions between the isopropylbenzene moieties, which seek to minimize their contact with water. nih.gov
Temperature Effects: Temperature plays a crucial role in the aggregation process. Studies on SCS show that an increase in temperature leads to the dehydration of the hydrophobic tail, promoting aggregation. nih.gov
Water Structure Disruption: The presence of hydrotrope molecules disrupts the hydrogen-bonding network of water, a phenomenon that can be quantified through pair correlation functions in MD simulations. nih.gov
Micelle Formation: At concentrations above the critical micelle concentration (CMC), these molecules can form micellar structures. MD simulations of similar surfactants, such as sodium dodecyl benzene (B151609) sulfonate (SDBS), have shown the formation of hemi-cylindrical micelles on surfaces. pku.edu.cn
These findings for analogous compounds strongly suggest that MD simulations of this compound would reveal similar behavior, characterized by the formation of aggregates driven by hydrophobic forces and influenced by temperature and concentration.
Table 1: Insights from MD Simulations of Analogous Surfactants
| Simulated Property | Observation for Analogous Surfactants | Relevance to this compound |
|---|---|---|
| Aggregation Mechanism | Hydrophobic interactions between aromatic tails drive self-assembly. nih.gov | The isopropylbenzene group is expected to drive aggregation. |
| Temperature Dependence | Increased temperature promotes aggregation due to hydrophobic dehydration. nih.gov | Similar temperature effects on solubility and aggregation are likely. |
| Solvent Interaction | Disruption of water's hydrogen bond network. nih.gov | The hydrotropic nature implies significant interaction with water structure. |
| Micelle Geometry | Formation of various micelle shapes (e.g., hemi-cylindrical) depending on conditions. pku.edu.cn | Expected to form micelles above a certain concentration. |
Density Functional Theory (DFT) Calculations for Reactivity Prediction
Density Functional Theory (DFT) has emerged as a powerful quantum chemical method for predicting the reactivity of molecules. By calculating the electron density, DFT can provide a wide range of reactivity descriptors that offer insights into a molecule's chemical behavior.
For the 4-isopropylbenzenesulfonate anion, DFT calculations can elucidate its electronic structure and predict its reactivity towards electrophiles and nucleophiles. Key reactivity descriptors that can be computed include:
Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from the system. A higher chemical potential suggests greater reactivity. vub.be
Chemical Hardness (η): This measures the resistance to a change in electron distribution. A smaller hardness value (i.e., greater softness) corresponds to higher reactivity. vub.be
Electrophilicity Index (ω): This global reactivity index quantifies the energy stabilization when the system acquires an additional electronic charge. vub.be
Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
Table 2: Key DFT Reactivity Descriptors and Their Significance
| Descriptor | Definition | Predicted Significance for 4-isopropylbenzenesulfonate |
|---|---|---|
| Chemical Potential (μ) | The negative of the electronegativity. | Indicates the general reactivity and electron-donating/accepting ability. |
| Chemical Hardness (η) | Resistance to deformation of the electron cloud. | A measure of the molecule's stability and reactivity. |
| Electrophilicity Index (ω) | A measure of the propensity to accept electrons. | Predicts the behavior in reactions involving electron transfer. |
| Fukui Functions | Local reactivity descriptor. | Identifies the specific atoms most susceptible to attack. |
Computational Prediction of Reactivity in Catalytic Systems
Computational methods are increasingly used to predict and understand the catalytic activity of chemical compounds. While this compound is primarily known as a hydrotrope, it has been suggested to have catalytic applications in certain organic reactions.
Computational studies, particularly using DFT, can be employed to investigate the potential catalytic role of the 4-isopropylbenzenesulfonate anion. Such studies would typically involve:
Modeling Reaction Mechanisms: Simulating the entire reaction pathway in the presence of the 4-isopropylbenzenesulfonate anion to identify transition states and calculate activation energies. A lower activation energy compared to the uncatalyzed reaction would confirm its catalytic effect.
Investigating Intermediate Stabilization: Analyzing the interaction of the anion with reaction intermediates. The catalytic effect may arise from the stabilization of a key intermediate through electrostatic or other non-covalent interactions.
Mapping the Potential Energy Surface: A detailed map of the potential energy surface can reveal the most favorable reaction coordinate and the role of the catalyst in guiding the reaction along this path.
Although no specific computational predictions of the catalytic reactivity of this compound have been reported, the methodologies are well-established. Such studies would be invaluable in validating and explaining its purported catalytic activity and in designing more efficient catalytic systems.
Computational Analysis of Spectroscopic Properties
Computational chemistry provides powerful tools for the analysis and prediction of spectroscopic data, which can aid in the structural elucidation and characterization of molecules. For this compound, computational methods can be used to simulate its Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectra.
NMR Spectroscopy: While experimental ¹H and ¹³C NMR are standard characterization techniques, computational methods can provide deeper insights. DFT calculations can be used to predict the chemical shifts of the hydrogen and carbon atoms in the 4-isopropylbenzenesulfonate anion. arxiv.org By comparing the calculated shifts with experimental data, a more detailed assignment of the spectral peaks can be achieved. Furthermore, computational analysis of the ²³Na NMR spectrum can be performed. Studies on other sodium salts have shown that quantum-mechanical calculations of the sodium electric field gradient (EFG) can help in assigning the observed NMR parameters to specific sodium sites in the solid state. aps.org
Vibrational Spectroscopy (IR and Raman): The IR and Raman spectra of this compound are determined by its molecular vibrations. DFT calculations can predict the vibrational frequencies and intensities of these spectra. d-nb.info By simulating the vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as the stretching or bending of particular bonds (e.g., S=O, C-H, C=C). Such an analysis provides a detailed understanding of the molecule's vibrational properties and can be used to identify the compound and study its interactions with its environment. For instance, changes in the vibrational frequencies upon aggregation or interaction with other molecules can be monitored and interpreted with the aid of computational models.
Table 3: Application of Computational Methods to Spectroscopic Analysis
| Spectroscopic Technique | Computational Method | Information Gained |
|---|---|---|
| NMR (¹H, ¹³C) | DFT chemical shift calculations. arxiv.org | Assignment of spectral peaks to specific atoms, structural verification. |
| NMR (²³Na) | Quantum-mechanical EFG calculations. aps.org | Assignment of sodium sites in the solid state, understanding of local environment. |
| IR & Raman Spectroscopy | DFT frequency and intensity calculations. d-nb.info | Assignment of vibrational modes, identification of functional groups, study of intermolecular interactions. |
Structure Activity Relationship Sar Studies of Sodium 4 Isopropylbenzenesulfonate
Influence of the Isopropyl Group on Hydrophobicity and Functional Properties
The functionality of Sodium 4-isopropylbenzenesulfonate (B230318) is intrinsically linked to its amphiphilic structure. The molecule consists of a polar head, the sodium sulfonate group (-SO₃⁻Na⁺), and a nonpolar tail, the 4-isopropylbenzene moiety. wikipedia.org The isopropyl group, being larger and more branched than a methyl or ethyl group, significantly enhances the hydrophobicity of the aromatic tail. This increased nonpolar character is a key factor in the compound's ability to act as a hydrotrope. acs.org
Hydrotropes are compounds that increase the solubility of sparingly soluble or insoluble substances in water. nih.govacs.org Unlike typical surfactants which form well-defined micelles above a critical micelle concentration (CMC), hydrotropes like Sodium 4-isopropylbenzenesulfonate often exhibit a more gradual self-aggregation process above a minimum hydrotrope concentration (MHC). wikipedia.orgnih.govacs.org Molecular dynamics simulations have shown that the aggregation of sodium cumene (B47948) sulfonate is driven by hydrophobic interactions among the isopropylbenzene tails. nih.gov These aggregates create a micelle-like environment with a hydrophobic core that can encapsulate nonpolar molecules, thereby increasing their solubility in the aqueous solution. acs.orgnih.govresearchgate.net
The isopropyl group's size and structure create a balance between hydrophilicity and lipophilicity (hydrophobicity) that is crucial for its function. It provides sufficient hydrophobic character to interact with insoluble compounds, while the molecule as a whole retains high water solubility due to the potent sulfonate group. researchgate.net Studies indicate that the isopropyl group leads to the formation of more closely packed aggregates compared to those of some conventional surfactants. nih.gov This specific aggregation behavior is fundamental to its role in stabilizing complex liquid formulations, preventing phase separation, and modifying viscosity. dolphinpharma.com
Comparative Analysis with Related Sulfonate Compounds (e.g., Sodium p-Toluenesulfonate)
To understand the unique properties of this compound (also known as sodium cumenesulfonate, NaCS), it is useful to compare it with structurally related alkylbenzene sulfonates, such as Sodium p-toluenesulfonate (NaPTS) and Sodium xylene sulfonate (NaXS). The primary difference among these compounds is the nature of the alkyl substituent on the benzene (B151609) ring.
A key study directly investigated the hydrotropic efficiency of these three compounds by measuring the increase in solubility of sparingly soluble o- and p-hydroxyacetophenones. The results demonstrated a clear trend in hydrotropic strength: NaCS > NaXS > NaPTS. acs.org This indicates that the isopropyl group in NaCS makes it a more effective solubilizing agent than the methyl group in NaPTS or the two methyl groups in NaXS.
The superior performance of NaCS is attributed to its greater hydrophobicity. acs.org The larger and bulkier isopropyl group creates a more significant nonpolar domain, which leads to stronger interactions with the insoluble solute molecules and a higher association constant. acs.org This enhanced interaction facilitates the solubilization process more effectively. While all three are effective hydrotropes, the choice of which to use can depend on the specific application, required concentration, and temperature stability. dolphinpharma.commacler.com.br
Below is a comparative table of these hydrotropes.
| Property | This compound (NaCS) | Sodium p-xylene (B151628) sulfonate (NaXS) | Sodium p-toluenesulfonate (NaPTS) | Reference |
| Chemical Structure | Isopropyl group on benzene ring | Two methyl groups on benzene ring | Single methyl group on benzene ring | acs.org |
| Molecular Weight ( g/mol ) | 222.24 | 208.21 | 194.18 | chemscene.comwikipedia.org |
| Relative Hydrophobicity | Highest | Intermediate | Lowest | acs.org |
| Hydrotropic Efficiency | Most Effective | More Effective than NaPTS | Least Effective of the three | acs.org |
| Primary Application | Coupling agent, solubilizer, viscosity reducer in detergents and cleaners. | Solubilizer and cloud point depressant. | Solubilizer, catalyst, and electrolyte in various applications. | atamankimya.comlu.sesigmaaldrich.com |
Effects of Substituent Structure on Surfactant and Hydrotrope Performance
The performance of an alkylbenzene sulfonate as a surfactant or hydrotrope is dictated by the structure of its hydrophobic tail. For this compound, the substituent is the isopropyl group, and its specific structure has profound effects on performance.
The mechanism of hydrotropy involves the formation of aggregates that create a hospitable environment for nonpolar solutes. acs.org The structure of the substituent influences the stability and character of these aggregates. The bulkiness of the isopropyl group, compared to a linear alkyl chain of the same carbon number (propyl), affects how the hydrotrope molecules pack together. Molecular dynamics studies suggest these interactions lead to closely packed structures. nih.gov This efficient packing within the aggregate's core enhances its ability to solubilize other molecules.
The general rule for this class of hydrotropes is that increasing the size and hydrophobicity of the alkyl group enhances performance, as seen in the comparison of cumene, xylene, and toluene (B28343) sulfonates. acs.org The isopropyl group provides a greater hydrophobic driving force for both self-aggregation and interaction with solutes compared to the smaller methyl group. acs.org This is why sodium cumenesulfonate is often considered one of the most effective hydrotropes among the common, small alkylbenzene sulfonates. dolphinpharma.com
However, there is a limit to this effect. While the isopropyl group makes it more effective than smaller alkyl groups, it is less effective in heavy-duty cleaning applications than true surfactants with long alkyl chains (e.g., dodecylbenzene (B1670861) sulfonate). wikipedia.org This is because the hydrophobic tail of a hydrotrope is intentionally kept short to ensure high water solubility and prevent the formation of stable, large-scale micelles that characterize detergents, which would lead to excessive foaming in applications where it is not desired. wikipedia.orgatamankimya.com The structure of the isopropyl group thus represents a compromise, providing strong hydrotropic effects without the intense surfactant behavior of long-chain analogues.
Correlation between Molecular Structure and Reactivity Profiles
The molecular structure of this compound also dictates its chemical reactivity. Its synthesis and subsequent reactions are directly influenced by the interplay between the isopropyl group and the sulfonate group attached to the aromatic ring.
Synthesis (Electrophilic Aromatic Substitution): The compound is produced by the sulfonation of cumene (isopropylbenzene), followed by neutralization with sodium hydroxide (B78521). atamankimya.comheraproject.com In the first step, an electrophile (SO₃) attacks the benzene ring. The isopropyl group is an activating group and an ortho, para-director due to hyperconjugation and weak inductive effects. This means it directs the incoming sulfonate group primarily to the positions opposite (para) or adjacent (ortho) to it. The para product is sterically less hindered and is therefore the major isomer formed.
Reactions (Nucleophilic Aromatic Substitution and Desulfonation): The reactivity of the final product often involves the sulfonate group. The aromatic ring itself is electron-rich and generally undergoes electrophilic, not nucleophilic, substitution. However, nucleophilic aromatic substitution (SNAr) can occur if the ring is activated by powerful electron-withdrawing groups. wikipedia.org The sulfonate group (-SO₃⁻) is electron-withdrawing, which deactivates the ring toward further electrophilic attack but makes it susceptible to nucleophilic attack under harsh conditions. Conversely, the isopropyl group is electron-donating, which slightly counteracts the effect of the sulfonate group, making this compound less reactive towards nucleophiles than an unsubstituted benzenesulfonate (B1194179).
A characteristic reaction of aryl sulfonates is desulfonation, which can occur upon heating with strong acids or bases. wikipedia.org For instance, heating sodium p-toluenesulfonate with a strong base can cleave the C-S bond to yield p-cresol (B1678582) after workup. wikipedia.org A similar reaction would be expected for this compound, yielding 4-isopropylphenol. The steric bulk of the isopropyl group can also influence reaction rates. Studies on other systems have shown that bulky alkyl groups can sterically accelerate certain reactions by influencing the electron density at the reaction center. nih.gov
The table below summarizes the key compounds mentioned in this article.
Future Research Directions and Emerging Trends
Development of Greener Synthesis Routes and Sustainable Production Methods
The conventional synthesis of Sodium 4-isopropylbenzenesulfonate (B230318) involves the sulfonation of 4-isopropylbenzene (cumene) with strong acids like sulfuric acid, followed by neutralization. While effective, this method presents environmental and handling challenges. Future research is focused on developing more sustainable alternatives.
Key Research Thrusts:
Solid Acid Catalysts: Investigating the use of reusable solid acid catalysts (e.g., zeolites, sulfated zirconia) to replace liquid sulfuric acid. This would minimize corrosive waste streams and simplify catalyst separation and recycling.
Enzymatic Synthesis: Exploring biocatalytic routes, potentially using sulfo-transferases or engineered enzymes, could offer highly selective sulfonation under mild, aqueous conditions, significantly reducing the environmental footprint.
Alternative Solvents: Research into the use of greener solvents, such as ionic liquids or supercritical fluids (like CO₂), could replace traditional volatile organic solvents, leading to reduced emissions and energy consumption during product purification. rsc.org
Process Intensification: The development of continuous flow reactors for sulfonation and neutralization can offer better control over reaction parameters, improve safety, and increase yield, representing a more sustainable production model compared to traditional batch processing.
Exploration of Novel Catalytic and Reagent Applications
Beyond its established use as a hydrotrope and surfactant in detergents and other formulations, the unique structure of Sodium 4-isopropylbenzenesulfonate makes it a candidate for new roles in chemical synthesis. guidechem.com Its amphiphilic nature—possessing both a hydrophobic isopropylbenzene group and a hydrophilic sulfonate group—is central to these emerging applications.
Future research will likely explore its utility in:
Micellar Catalysis: Using the compound to form micelles in aqueous solutions can create micro-nanoreactors that enhance the rates of organic reactions by bringing reactants together and stabilizing transition states. This is particularly promising for reactions involving both water-soluble and oil-soluble components.
Phase-Transfer Catalysis: The compound could be investigated as a phase-transfer catalyst, facilitating the transport of reagents across the interface of immiscible liquid phases (e.g., water and an organic solvent), thereby enabling reactions that would otherwise be slow or impossible.
Template for Porous Materials: Its properties as a structure-directing agent could be harnessed in the synthesis of mesoporous materials like silicas or metal-organic frameworks (MOFs). The size and shape of the micelles could be used to template the formation of pores with specific dimensions, leading to materials with tailored properties for catalysis, separation, or drug delivery.
Advanced Environmental Remediation and Fate Assessment Strategies
As a member of the linear alkylbenzene sulfonate (LAS) family, this compound is expected to be biodegradable. industrialchemicals.gov.au However, detailed environmental fate and the potential for advanced remediation strategies specific to this branched-chain derivative warrant further investigation.
Future Research Directions:
Metabolite Identification: While LAS compounds are known to degrade, a detailed study using high-resolution mass spectrometry is needed to identify the specific intermediate and final breakdown products of this compound in various environmental compartments (soil, water, sediment).
Ecotoxicity of Degradation Products: Assessing the potential toxicity of any identified metabolites is crucial for a complete environmental risk assessment.
Advanced Oxidation Processes (AOPs): Research into the efficacy of AOPs, such as ozonation, Fenton-like reactions, or photocatalysis, for the complete mineralization of this compound in industrial wastewater could provide robust treatment solutions.
Bioremediation Enhancement: Studies could focus on isolating or engineering microorganisms with enhanced capabilities to degrade this compound, potentially for use in bio-augmentation of wastewater treatment plants. The use of hydrogel-based adsorbents, a green solution for removing contaminants, is also an area of interest. mdpi.com
Integration in Multifunctional Materials and Engineered Systems
The surfactant and stabilizing properties of this compound make it a valuable component in polymer and cosmetic formulations. guidechem.com Future trends point towards its incorporation into more complex, "smart" materials where it can play an active role.
Emerging Applications:
Stimuli-Responsive Polymers: Integrating the compound into polymer matrices could create materials that respond to external stimuli like pH, temperature, or ionic strength. The compound could act as a trigger, altering the polymer's solubility, conformation, or hydrogel swelling properties for applications in controlled release or sensing.
Self-Healing Materials: Its role as a surfactant could be exploited in self-healing composites. For instance, it could be encapsulated within microcapsules that rupture upon damage, releasing the compound to reduce viscosity or promote the flow of a healing agent to the damaged site.
Advanced Emulsion Systems: Moving beyond standard emulsions, research can focus on creating highly stable nano-emulsions or Pickering emulsions (where solid particles stabilized by the surfactant coat droplets) for advanced drug delivery, food products, or agrochemical formulations.
Deeper Mechanistic Understanding Through Advanced Analytical Techniques and Computational Models
A fundamental understanding of how this compound behaves at a molecular level is key to unlocking its full potential. Combining advanced analytical methods with computational modeling is the future of this research.
Prospective Methodologies:
Advanced Analytical Techniques: Techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for characterization and reaction monitoring. ambeed.com Future work will likely involve in-situ spectroscopy (e.g., Raman, ATR-FTIR) to observe its behavior at interfaces in real-time.
Computational Chemistry: Molecular dynamics (MD) simulations can model the self-assembly of the surfactant into micelles, its interaction with surfaces, and its role in stabilizing emulsions. Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms where it acts as a catalyst or reagent, providing insights into transition states and activation energies.
Predictive Modeling: Using quantitative structure-activity relationship (QSAR) models to predict the environmental fate, potential toxicity, and functional properties of this and related compounds can guide the design of next-generation surfactants with improved performance and environmental profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
